(1,3-Dip-tolyl-1H-pyrazol-4-YL)methanol
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Overview
Description
(1,3-Dip-tolyl-1H-pyrazol-4-YL)methanol is an organic compound with the molecular formula C17H16N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dip-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 1,3-diphenyl-1H-pyrazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dip-tolyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(1,3-Dip-tolyl-1H-pyrazol-4-YL)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (1,3-Dip-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol
- 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazol-4-ol
- 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol .
Uniqueness
(1,3-Dip-tolyl-1H-pyrazol-4-YL)methanol stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
(1,3-Dip-tolyl-1H-pyrazol-4-YL)methanol is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C15H16N2O
- Molecular Weight : 240.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Pyrazole derivatives often function by:
- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : Some compounds may modulate receptors linked to neurotransmission or inflammation.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a similar structure to this compound demonstrate effectiveness against various bacterial strains including E. coli and Staphylococcus aureus .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. In vivo studies have shown that certain pyrazole compounds can reduce inflammation markers such as TNF-α and IL-6. For example, compounds structurally related to this compound have been tested for their ability to alleviate carrageenan-induced paw edema in animal models .
Anticancer Activity
Pyrazole derivatives are also recognized for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of cell cycle progression and induction of oxidative stress .
Data Table: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Antimicrobial | Effective against E. coli, S. aureus | |
Anti-inflammatory | Reduces TNF-α and IL-6 levels | |
Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including this compound. The results indicated a significant reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin. The tested compound exhibited an inhibition rate of approximately 70% at a concentration of 10 µM.
Case Study 2: Antimicrobial Testing
In another investigation, this compound was assessed for its antimicrobial properties against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising potential as an antimicrobial agent.
Properties
CAS No. |
618444-54-5 |
---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
[1,3-bis(4-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C18H18N2O/c1-13-3-7-15(8-4-13)18-16(12-21)11-20(19-18)17-9-5-14(2)6-10-17/h3-11,21H,12H2,1-2H3 |
InChI Key |
MCPIZJCRZFLHED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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